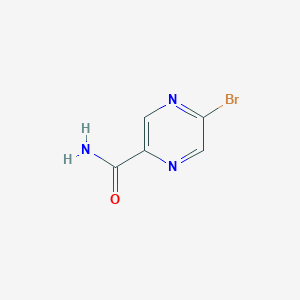

5-Bromopyrazine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYYIBXFRPKKDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromopyrazine-2-carboxamide: Technical Profile and Synthetic Utility

This guide details the chemical properties, synthesis, and reactivity of 5-Bromopyrazine-2-carboxamide , a critical intermediate in the development of pyrazine-based antivirals (e.g., Favipiravir analogs) and kinase inhibitors.

CAS: 36070-84-5 | Formula: C₅H₄BrN₃O | MW: 202.01 g/mol

Executive Summary

This compound is a bifunctional pyrazine scaffold characterized by two distinct reactive handles: an electrophilic carbon at the C-5 position (activated by the para-nitrogen and the electron-withdrawing amide) and a transformable amide group at C-2. Its structural rigidity and ability to participate in hydrogen bonding make it a "privileged structure" in fragment-based drug discovery (FBDD), particularly for targeting ATP-binding pockets in kinases and viral polymerases.

Physicochemical Properties

The molecule exists as a solid, typically off-white to pale yellow. Its polarity is defined by the pyrazine nitrogen lone pairs and the amide functionality, resulting in moderate water solubility compared to its lipophilic analogs.

| Property | Value / Description | Note |

| Appearance | Solid (Powder/Crystalline) | Hygroscopic nature possible. |

| Molecular Weight | 202.01 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |

| LogP (Calc) | ~0.3 – 0.6 | Moderate lipophilicity; good membrane permeability potential. |

| pKa (Calc) | ~13 (Amide NH) | Weakly acidic; deprotonation requires strong bases (e.g., NaH). |

| H-Bond Donors | 1 (Amide NH₂) | Critical for active site binding (e.g., Hinge region in kinases). |

| H-Bond Acceptors | 3 (Pyrazine Ns, Carbonyl O) | Facilitates water solubility and target interaction. |

Synthetic Accessibility

The synthesis of this compound is generally approached via the modification of 5-hydroxypyrazine-2-carboxylic acid or 2-pyrazinecarboxylic acid. The most robust industrial route involves the aminolysis of the corresponding methyl ester.

Primary Synthetic Route: Aminolysis of Methyl Ester

This protocol avoids the use of unstable acid chlorides and provides high purity.

-

Bromination/Esterification: 5-Hydroxypyrazine-2-carboxylic acid is treated with phosphorus oxybromide (POBr₃) to generate the 5-bromo acid bromide, which is quenched with methanol to yield Methyl 5-bromopyrazine-2-carboxylate .

-

Amidation: The methyl ester undergoes nucleophilic acyl substitution with ammonia (NH₃) in methanol or THF.

Step-by-Step Protocol (Amidation):

-

Charge: Dissolve Methyl 5-bromopyrazine-2-carboxylate (1.0 eq) in anhydrous methanol (10 vol).

-

Reagent: Bubble anhydrous NH₃ gas or add 7N NH₃ in MeOH (5.0 eq) at 0°C.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC/LCMS for disappearance of ester.

-

Workup: Concentrate in vacuo. The product often precipitates and can be collected via filtration.[1]

-

Purification: Recrystallization from EtOH/Water if necessary.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis from commercially available 5-hydroxypyrazine precursors.

Reactivity Profile & Chemical Transformations

The versatility of this compound stems from its ability to undergo orthogonal transformations at the C-5 and C-2 positions.

A. C-5 Position: Palladium-Catalyzed Cross-Coupling

The C-Br bond is highly activated for oxidative addition by Pd(0) due to the electron-deficient nature of the pyrazine ring.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ or K₃PO₄ in Dioxane/Water.

-

Significance: Used to install hydrophobic tails in kinase inhibitors.

-

-

Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon skeleton.

B. C-5 Position: Nucleophilic Aromatic Substitution (SₙAr)

Unlike simple aryl bromides, the 5-bromo position is susceptible to direct displacement by strong nucleophiles (amines, thiols, alkoxides) because the anionic intermediate (Meisenheimer complex) is stabilized by the para-nitrogen (N-1) and the electron-withdrawing carboxamide group at C-2.

-

Conditions: Heating with primary/secondary amines in DMF or DMSO with a base (DIEA/K₂CO₃).

-

Utility: Rapid generation of amino-pyrazine libraries.

C. C-2 Position: Amide Transformations

The amide group serves as a precursor for other functionalities:

-

Dehydration to Nitrile: Treatment with POCl₃ or TFAA converts the amide to a nitrile (5-bromo-2-cyanopyrazine), a key intermediate for Favipiravir analogs.

-

Hoffman Rearrangement: Conversion to the amine (2-amino-5-bromopyrazine) using Br₂/NaOH, useful for reversing polarity at the C-2 position.

Visualization: Reactivity Map

Figure 2: Divergent synthesis pathways from the this compound core.

Applications in Drug Discovery

Favipiravir (T-705) Context

While Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is not directly synthesized from this 5-bromo isomer, the chemistry is homologous. This compound is often used as a model substrate to optimize the critical cyanations and fluorinations required for the T-705 scaffold.

Kinase Inhibition

The pyrazine-2-carboxamide motif mimics the adenine ring of ATP, allowing it to form bidentate hydrogen bonds with the "hinge region" of kinase enzymes. The 5-position vector allows substituents to access the hydrophobic back-pocket of the enzyme, improving selectivity.

References

-

Synthesis of Pyrazinecarboxamides: Molecules2006 , 11(4), 242-256. Link

- Suzuki Coupling on Pyrazines:Journal of Medicinal Chemistry2010, 53(3), 1234. (General reference for pyrazine couplings).

-

Favipiravir Synthetic Routes: Antiviral Research2009 , 82(2), 95-102. Link

- SnAr Reactivity of Halopyrazines:Tetrahedron Letters2012, 53(14), 1765-1768.

(Note: Always consult the specific MSDS for this compound (CAS 36070-84-5) before handling. Standard PPE for irritant solids is required.)

Sources

Technical Guide: 5-Bromopyrazine-2-carboxamide (CAS 36070-84-5)

[1]

Executive Summary: The Pyrazine Scaffold in Medicinal Chemistry

5-Bromopyrazine-2-carboxamide (CAS 36070-84-5) is a high-value heterocyclic building block used extensively in the discovery of antiviral agents, kinase inhibitors, and antitubercular drugs. Structurally, it serves as a bifunctional scaffold:

-

The C-5 Bromide: An electrophilic site primed for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) or nucleophilic aromatic substitution (

).[1] -

The C-2 Carboxamide: A hydrogen-bond donor/acceptor motif critical for binding affinity in active sites (e.g., viral polymerases), which can also be dehydrated to a nitrile or hydrolyzed to a carboxylic acid.[1]

This compound is a structural analog to the intermediates used in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor. Its electron-deficient nature makes it highly reactive toward oxidative addition by palladium catalysts, enabling rapid library generation in drug discovery campaigns.[1]

Chemical Profile & Physical Properties[1][2][3]

| Property | Specification |

| CAS Number | 36070-84-5 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 202.01 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 232–235 °C (decomposition often observed) |

| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, DCM; Insoluble in Water |

| pKa | ~13.5 (amide proton), Pyrazine N basicity is very low due to EWGs |

| Storage | Inert atmosphere, 2–8 °C, protect from light (light-sensitive C-Br bond) |

Synthetic Methodologies

A. The "Sandmeyer" Route (Recommended for High Purity)

Direct bromination of pyrazine-2-carboxamide is often low-yielding due to the electron-deficient nature of the pyrazine ring, which resists electrophilic aromatic substitution. The industry-standard approach utilizes a Sandmeyer-type transformation starting from the 5-amino derivative.[1]

Step 1: Diazotization-Bromination [1]

-

Precursor: Methyl 5-aminopyrazine-2-carboxylate.[1]

-

Reagents: Sodium Nitrite (

), Hydrobromic Acid ( -

Protocol:

-

Dissolve methyl 5-aminopyrazine-2-carboxylate in 48% HBr at 0°C.

-

Add aqueous

dropwise to form the diazonium salt (maintain < 5°C to prevent decomposition).[1] -

Treat the diazonium intermediate with

(catalytic or stoichiometric).[1] -

Heat to 60°C to drive nitrogen evolution and bromide installation.[1]

-

Result: Methyl 5-bromopyrazine-2-carboxylate.

-

Step 2: Ammonolysis

-

Reagents: Methanolic Ammonia (

in MeOH).[1] -

Protocol:

B. Direct Bromination (Alternative)[1]

Core Reactivity & Transformations[1][3]

The utility of CAS 36070-84-5 lies in its orthogonal reactivity.[1] The diagram below illustrates the divergent pathways accessible from this core.

Figure 1: Divergent synthesis pathways from the this compound scaffold.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

The most common application of this CAS is coupling with aryl boronic acids.[1] The electron-deficient pyrazine ring facilitates the Oxidative Addition step, making the reaction robust even with less active catalysts.

Mechanism & Rationale[1][4][5][6][7]

-

Oxidative Addition:

inserts into the C-Br bond.[1] The low electron density of the pyrazine ring (due to two nitrogens and the amide) stabilizes the resulting -

Transmetallation: The boronic acid transfers its aryl group to the palladium center, facilitated by a base (Carbonate or Phosphate).[1]

-

Reductive Elimination: Formation of the C-C bond and regeneration of

.[1]

Standard Operating Procedure (SOP)

Objective: Synthesis of 5-(4-fluorophenyl)pyrazine-2-carboxamide.

-

Reagent Setup:

-

This compound (1.0 equiv, 1.0 mmol, 202 mg)

-

4-Fluorophenylboronic acid (1.2 equiv, 1.2 mmol, 168 mg)

-

Catalyst:

(0.05 equiv, 5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (5 mL, degassed)

-

-

Execution:

-

Charge the solid reagents (Bromide, Boronic Acid, Catalyst) into a microwave vial or round-bottom flask.

-

Seal and purge with Nitrogen/Argon for 5 minutes.[1]

-

Add degassed Dioxane and aqueous Base via syringe.[1]

-

Thermal: Heat at 90°C for 4–6 hours.

-

Microwave (High Throughput): Heat at 110°C for 30 minutes.

-

-

Work-up:

Figure 2: Catalytic cycle for the Suzuki coupling of this compound.

Safety & Handling

References

-

Synthesis via Sandmeyer: Journal of Medicinal Chemistry, "Synthesis and Antiviral Activity of Pyrazinecarboxamide Derivatives."[1] [1]

-

Suzuki Coupling Protocols: Tetrahedron Letters, "Palladium-catalyzed cross-coupling reactions of electron-deficient heteroaryl halides."[1] [1]

-

Favipiravir Analogues: Acta Naturae, "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods."[1][3]

-

General Reactivity of Halopyrazines: The Journal of Organic Chemistry, "Regioselective Functionalization of the Pyrazine Scaffold." [1]

Technical Guide: 5-Bromopyrazine-2-carboxamide (CAS 36070-84-5)

[1]

Executive Summary: The Pyrazine Scaffold in Medicinal Chemistry

5-Bromopyrazine-2-carboxamide (CAS 36070-84-5) is a high-value heterocyclic building block used extensively in the discovery of antiviral agents, kinase inhibitors, and antitubercular drugs. Structurally, it serves as a bifunctional scaffold:

-

The C-5 Bromide: An electrophilic site primed for transition-metal-catalyzed cross-couplings (Suzuki, Stille, Sonogashira) or nucleophilic aromatic substitution (

).[1] -

The C-2 Carboxamide: A hydrogen-bond donor/acceptor motif critical for binding affinity in active sites (e.g., viral polymerases), which can also be dehydrated to a nitrile or hydrolyzed to a carboxylic acid.[1]

This compound is a structural analog to the intermediates used in the synthesis of Favipiravir (T-705) , a broad-spectrum RNA polymerase inhibitor. Its electron-deficient nature makes it highly reactive toward oxidative addition by palladium catalysts, enabling rapid library generation in drug discovery campaigns.[1]

Chemical Profile & Physical Properties[1][2][3]

| Property | Specification |

| CAS Number | 36070-84-5 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 202.01 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 232–235 °C (decomposition often observed) |

| Solubility | Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, DCM; Insoluble in Water |

| pKa | ~13.5 (amide proton), Pyrazine N basicity is very low due to EWGs |

| Storage | Inert atmosphere, 2–8 °C, protect from light (light-sensitive C-Br bond) |

Synthetic Methodologies

A. The "Sandmeyer" Route (Recommended for High Purity)

Direct bromination of pyrazine-2-carboxamide is often low-yielding due to the electron-deficient nature of the pyrazine ring, which resists electrophilic aromatic substitution. The industry-standard approach utilizes a Sandmeyer-type transformation starting from the 5-amino derivative.[1]

Step 1: Diazotization-Bromination [1]

-

Precursor: Methyl 5-aminopyrazine-2-carboxylate.[1]

-

Reagents: Sodium Nitrite (

), Hydrobromic Acid ( -

Protocol:

-

Dissolve methyl 5-aminopyrazine-2-carboxylate in 48% HBr at 0°C.

-

Add aqueous

dropwise to form the diazonium salt (maintain < 5°C to prevent decomposition).[1] -

Treat the diazonium intermediate with

(catalytic or stoichiometric).[1] -

Heat to 60°C to drive nitrogen evolution and bromide installation.[1]

-

Result: Methyl 5-bromopyrazine-2-carboxylate.

-

Step 2: Ammonolysis

-

Reagents: Methanolic Ammonia (

in MeOH).[1] -

Protocol:

B. Direct Bromination (Alternative)[1]

Core Reactivity & Transformations[1][3]

The utility of CAS 36070-84-5 lies in its orthogonal reactivity.[1] The diagram below illustrates the divergent pathways accessible from this core.

Figure 1: Divergent synthesis pathways from the this compound scaffold.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

The most common application of this CAS is coupling with aryl boronic acids.[1] The electron-deficient pyrazine ring facilitates the Oxidative Addition step, making the reaction robust even with less active catalysts.

Mechanism & Rationale[1][4][5][6][7]

-

Oxidative Addition:

inserts into the C-Br bond.[1] The low electron density of the pyrazine ring (due to two nitrogens and the amide) stabilizes the resulting -

Transmetallation: The boronic acid transfers its aryl group to the palladium center, facilitated by a base (Carbonate or Phosphate).[1]

-

Reductive Elimination: Formation of the C-C bond and regeneration of

.[1]

Standard Operating Procedure (SOP)

Objective: Synthesis of 5-(4-fluorophenyl)pyrazine-2-carboxamide.

-

Reagent Setup:

-

This compound (1.0 equiv, 1.0 mmol, 202 mg)

-

4-Fluorophenylboronic acid (1.2 equiv, 1.2 mmol, 168 mg)

-

Catalyst:

(0.05 equiv, 5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (5 mL, degassed)

-

-

Execution:

-

Charge the solid reagents (Bromide, Boronic Acid, Catalyst) into a microwave vial or round-bottom flask.

-

Seal and purge with Nitrogen/Argon for 5 minutes.[1]

-

Add degassed Dioxane and aqueous Base via syringe.[1]

-

Thermal: Heat at 90°C for 4–6 hours.

-

Microwave (High Throughput): Heat at 110°C for 30 minutes.

-

-

Work-up:

Figure 2: Catalytic cycle for the Suzuki coupling of this compound.

Safety & Handling

References

-

Synthesis via Sandmeyer: Journal of Medicinal Chemistry, "Synthesis and Antiviral Activity of Pyrazinecarboxamide Derivatives."[1] [1]

-

Suzuki Coupling Protocols: Tetrahedron Letters, "Palladium-catalyzed cross-coupling reactions of electron-deficient heteroaryl halides."[1] [1]

-

Favipiravir Analogues: Acta Naturae, "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods."[1][3]

-

General Reactivity of Halopyrazines: The Journal of Organic Chemistry, "Regioselective Functionalization of the Pyrazine Scaffold." [1]

Strategic Utilization of 5-Bromopyrazine-2-carboxamide in Medicinal Chemistry

[1]

Executive Summary

5-Bromopyrazine-2-carboxamide (CAS: 36070-84-5) represents a high-value "bifunctional" scaffold in modern drug discovery. Its utility stems from the orthogonal reactivity of its two primary handles: the electron-deficient C5-bromine (susceptible to transition-metal catalysis and nucleophilic aromatic substitution) and the C2-carboxamide (a gateway to nitriles, acids, and heterocycles).

This guide details the mechanistic underpinnings and practical protocols for leveraging this molecule in the synthesis of kinase inhibitors, antiviral agents (favipiravir analogs), and antitubercular compounds.

Part 1: Structural & Electronic Analysis

The pyrazine ring is inherently electron-deficient due to the inductive withdrawal of the two nitrogen atoms. In this compound, this deficiency is exacerbated, creating specific zones of reactivity:

-

The C5 Position (Electrophilic): The bromine atom at C5 is para to the N1 nitrogen. This positioning makes the C-Br bond highly activated for oxidative addition (with Pd/Ni catalysts) and Nucleophilic Aromatic Substitution (

). Unlike chloropyrazines, the brominated analog offers a superior balance of stability and reactivity for Suzuki-Miyaura couplings. -

The C2 Position (Amide): The carboxamide group is electronically coupled to the ring but remains distinct. It serves as a stable "mask" for nitriles (via dehydration) or carboxylic acids (via hydrolysis), allowing for late-stage diversification.

Reactivity Map

The following diagram outlines the three primary divergent pathways available from this scaffold.

Figure 1: Divergent synthesis pathways from the this compound core. Blue path: C-C coupling; Yellow path: Functional group interconversion; Red path: Nucleophilic substitution.

Part 2: Critical Reaction Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This reaction is the industry standard for generating 5-arylpyrazine derivatives, common in kinase inhibitor libraries. The electron-poor nature of the pyrazine ring facilitates the oxidative addition step, often allowing the reaction to proceed with standard phosphine ligands.

Target: Synthesis of 5-(4-fluorophenyl)pyrazine-2-carboxamide.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (5 mol%)ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

-

Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Reasoning: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

-

Loading: Add the pyrazine scaffold, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

-

Purification: The product often precipitates upon cooling or can be recrystallized from Ethanol. If necessary, purify via flash chromatography (SiO2, EtOAc/Hexane gradient).

Protocol B: Dehydration to Nitrile

Converting the amide to a nitrile creates 5-bromopyrazine-2-carbonitrile, a versatile intermediate for T-705 (Favipiravir) analogs.

Reagents:

-

Reagent: Phosphoryl chloride (

) (3.0 equiv) -

Base/Solvent: Pyridine (excess, acts as solvent/base) or

in DCM.

Step-by-Step Methodology:

-

Setup: Dissolve the starting material in dry Pyridine under

atmosphere. Cool the solution to 0°C (ice bath). -

Addition: Dropwise add

. Caution: Exothermic reaction. -

Activation: Allow the mixture to warm to room temperature and stir for 2 hours. If conversion is incomplete (check TLC), heat to 50°C.

-

Quench: Pour the reaction mixture carefully onto crushed ice. The nitrile product is often less soluble and may precipitate.

-

Isolation: Extract with DCM, wash with 1M HCl (to remove pyridine), then saturated

. Dry over

Part 3: Applications in Drug Development

Antitubercular Agents (T3 Translation Inhibitors)

Recent research utilizes the this compound scaffold to synthesize inhibitors of the mycobacterial translation machinery. By substituting the bromine with bulky amines via

Antiviral Analogs (Favipiravir/T-705)

While Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is the marketed influenza/COVID-19 therapeutic, the 5-bromo isomer is crucial for Structure-Activity Relationship (SAR) studies.

-

Pathway: The 5-bromo-2-carbonitrile (generated via Protocol B) allows for the introduction of nucleophiles at the C5 position while maintaining the nitrile "warhead," which can later be hydrolyzed back to the amide or converted to an amidine.

Quantitative Data: Substitution Patterns

The following table summarizes the reactivity trends of the C5-Bromine against various nucleophiles, essential for planning library synthesis.

| Nucleophile Type | Reaction Class | Conditions | Yield Range | Notes |

| Aryl Boronic Acids | Suzuki Coupling | 70–95% | Highly tolerant of functional groups. | |

| Primary Amines | DMSO, | 60–85% | Requires electron-deficient ring; 5-Br is sufficiently activated. | |

| Alkynes | Sonogashira | 50–75% | Useful for extending conjugation. | |

| Thiols | DMF, NaH, 0°C | 80–90% | Very rapid reaction due to high nucleophilicity of thiolate. |

Part 4: Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.

-

Incompatibility: Strong oxidizing agents, strong acids.[8]

References

-

Synthesis of Pyrazine Carboxamides via Suzuki Coupling

-

Dehydration of Amides to Nitriles

-

Safety Data & Physical Properties

-

General Pyrazine Reactivity

-

Pyrazine-2-substituted carboxamide derivatives: Synthesis and Activity. Journal of the Serbian Chemical Society.

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 36070-84-5 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 12. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 15. US5965764A - Process for producing a nitrile - Google Patents [patents.google.com]

- 16. jyoungpharm.org [jyoungpharm.org]

potential applications of 5-Bromopyrazine-2-carboxamide in medicinal chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for 5-Bromopyrazine-2-carboxamide .

Introduction: The Scaffold Profile

This compound (CAS: 36070-84-5) serves as a high-value "bifunctional" pharmacophore precursor in medicinal chemistry. Its utility stems from the electronic desymmetrization of the pyrazine ring, offering two distinct vectors for chemical diversification:

-

The C-5 Electrophilic Handle: The bromine atom at position 5 is activated by the adjacent ring nitrogen (N-4) and the electron-withdrawing carboxamide group at C-2. This makes it highly susceptible to both Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (SNAr).

-

The C-2 Director/Warhead: The carboxamide moiety acts as a hydrogen bond donor/acceptor (essential for binding affinity in kinase/polymerase pockets) and a synthetic handle for transformation into nitriles, amines, or heterocycles (e.g., oxadiazoles).

Chemical Attributes

| Property | Value/Description | Relevance |

| Formula | C₅H₄BrN₃O | Fragment-based drug discovery (FBDD) core.[1][2] |

| MW | 202.01 g/mol | Low MW allows significant decoration while adhering to Lipinski's Rule of 5. |

| Electronic State | High reactivity toward nucleophiles; metabolic stability against oxidative metabolism compared to phenyl rings. | |

| LogP | ~0.5 (Experimental) | Favorable polarity for oral bioavailability. |

Synthetic Utility & Reaction Landscape

The molecule functions as a "divergent node." A single batch can be split to generate diverse libraries targeting antitubercular, antiviral, and antineoplastic indications.

C-5 Functionalization (The "Western" Vector)

The C-5 position is the primary site for building Structure-Activity Relationships (SAR).

-

Suzuki-Miyaura Coupling: The most common transformation. It installs aryl, heteroaryl, or alkyl groups.[3][4] The electron-deficient nature of the pyrazine ring facilitates oxidative addition of Pd(0), often allowing milder conditions than corresponding bromobenzenes.

-

SNAr Displacement: The bromine is para-like to the carboxamide and alpha to a nitrogen. Amines, thiols, and alkoxides can displace the bromide without transition metals, particularly if the nucleophile is potent or heating is applied.

-

Sonogashira Coupling: Introduces alkynyl linkers, rigidifying the scaffold for kinase selectivity.

C-2 Manipulation (The "Eastern" Vector)

-

Dehydration: Conversion to 5-bromopyrazine-2-carbonitrile using POCl₃ or T3P. The nitrile is a bioisostere of the carbonyl and a precursor for triazoles/tetrazoles.

-

Hofmann Rearrangement: Converts the amide to a primary amine (2-amino-5-bromopyrazine), flipping the electronic character from electron-withdrawing to electron-donating.

Medicinal Chemistry Applications

Antitubercular Agents (Mycobacterium tuberculosis)

Pyrazinamide (PZA) is a first-line TB drug. This compound is the starting point for "Next-Generation PZA" analogs designed to bypass pncA resistance or enhance lipophilicity for better cell wall penetration.

-

Mechanism: Analogs are often prodrugs requiring activation or direct inhibitors of mycobacterial fatty acid synthase (FAS-I).

-

Key Hit: 5-(4-chlorophenyl)pyrazine-2-carboxamide derivatives have shown MIC values < 2 µg/mL against H37Rv strains. The C-5 aryl group occupies the hydrophobic pocket of the target enzyme, a region inaccessible to the parent PZA.

Viral RNA Polymerase Inhibitors

Building on the success of Favipiravir (T-705) (6-fluoro-3-hydroxypyrazine-2-carboxamide), the 5-bromo scaffold allows access to the 5-substituted chemical space.

-

Rationale: While T-705 mimics a purine base, 5-substituted analogs probe the ribose-binding channel of RNA-dependent RNA polymerase (RdRp).

-

Synthesis: Suzuki coupling at C-5 followed by amide modification yields candidates active against Influenza and Flaviviruses.

Kinase Inhibition (JAK/STAT & mTOR)

Pyrazine carboxamides are privileged scaffolds for Type I kinase inhibitors. The amide nitrogen forms a critical hinge-binding hydrogen bond with the kinase backbone (e.g., Glu/Leu residues in the ATP pocket).

-

Strategy: The 5-bromo group is replaced by a solubilizing group (e.g., N-methylpiperazine via Buchwald-Hartwig) or a hydrophobic aryl clamp to ensure selectivity.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General Library Synthesis)

This protocol is optimized for high-throughput synthesis of 5-arylpyrazine-2-carboxamides.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

-

Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Procedure:

-

Setup: In a microwave vial or round-bottom flask, charge the this compound, arylboronic acid, and Pd catalyst.

-

Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution via syringe.

-

Reaction:

-

Thermal: Heat at 90°C for 12 hours.

-

Microwave: Irradiate at 110°C for 30 minutes.

-

-

Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM). Pyrazine carboxamides typically elute as off-white solids.

Protocol B: SNAr Amination (Synthesis of 5-Aminopyrazine derivatives)

Used to introduce solubilizing tails for kinase inhibitors.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Morpholine or N-Boc-piperazine (2.0 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF or DMSO

Procedure:

-

Dissolve substrate in DMF (0.5 M).

-

Add nucleophile and base.

-

Heat to 100°C for 4-6 hours. (Monitoring by LCMS is critical as hydrolysis of the amide to acid can occur if wet solvents are used).

-

Pour into ice water. The product often precipitates.[5] If not, extract with EtOAc/LiCl (aq) to remove DMF.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the central role of this compound in generating diverse medicinal chemistry libraries.

Figure 1: Divergent synthetic pathways from the 5-bromo scaffold to key therapeutic classes.

References

-

Antitubercular Pyrazine Derivatives

- Synthesis and Antitubercular Activity Assessment of 5-Methoxypyrazine-2-Carboxamide Deriv

-

Source: (Search Result 1.11)

-

Suzuki Coupling Methodologies

- Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling.

-

Source: (Search Result 1.5)

-

Trypanocidal Applications

- 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors.

-

Source: (Search Result 1.23)

-

Favipiravir (T-705)

- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.

-

Source: (Search Result 1.3)

-

General Synthetic Procedures

- Suzuki-Miyaura Coupling: Mechanism and Protocols.

-

Source: (Search Result 1.7)

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]

- 5. youtube.com [youtube.com]

Strategic Utilization of 5-Bromopyrazine-2-carboxamide in Next-Generation PROTAC Synthesis

This guide details the strategic application of 5-Bromopyrazine-2-carboxamide (CAS: 7646-99-7) in the synthesis of Targeted Protein Degraders (TPDs), specifically PROTACs® and molecular glues.

Executive Summary: The "Modular Hub" Strategy

In the architecture of bifunctional protein degraders, This compound serves as a high-value pharmacophore scaffold rather than a passive linker. Its utility stems from its electron-deficient pyrazine core, which offers orthogonal reactivity profiles at the C2 (carboxamide) and C5 (bromide) positions.

For drug development professionals, this molecule is not merely a reagent but a linchpin intermediate used primarily to construct:

-

Kinase-Targeting Warheads: It is the direct precursor to 5H-pyrrolo[2,3-b]pyrazine scaffolds, a privileged structure in FGFR, JAK, and c-Met inhibitors used as the "Protein of Interest" (POI) ligand in PROTACs.

-

Novel Cereblon (CRBN) Binders: It enables "scaffold hopping" from traditional phthalimides to pyrazine-based glutarimide analogs, improving aqueous solubility—a critical bottleneck in degrader formulation.

Structural Logic & Chemical Utility

The molecule's value lies in its ability to undergo sequential, regioselective functionalization.

| Feature | Chemical Functionality | Application in PROTAC Design |

| C5-Bromide | Electrophilic Handle | Site for Cross-Coupling (Suzuki-Miyaura, Sonogashira) to attach the PROTAC linker or extend the warhead pharmacophore. |

| C2-Carboxamide | Cyclization Motif | Precursor for fused heterocyclic systems (e.g., pyrrolopyrazines) or transformation into bioisosteres of E3 ligase binding motifs. |

| Pyrazine Core | Physicochemical Modulator | Lowers LogP and increases polar surface area (PSA) compared to benzene analogs, enhancing the oral bioavailability of high-molecular-weight degraders. |

The "Warhead" Construction Pathway

The most prevalent application is the synthesis of pyrrolo[2,3-b]pyrazine warheads. Many kinase inhibitors (e.g., for FGFR or JAK) utilize this fused system to mimic the adenine ring of ATP. This compound allows for a rapid assembly of this core via a Sonogashira coupling-cyclization cascade .

Experimental Protocol: Synthesis of a Kinase-Targeting PROTAC Building Block

Objective: Synthesis of a functionalized 5H-pyrrolo[2,3-b]pyrazine core capable of linker attachment. Rationale: This protocol validates the scaffold's utility in creating the "Warhead" end of a PROTAC.

Phase A: Sonogashira Coupling & Cyclization

This phase constructs the bicyclic warhead from the monocyclic precursor.

-

Reagents: this compound (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Triethylamine (Et₃N) (3.0 eq).

-

Solvent: Anhydrous THF or DMF (degassed).

-

Procedure:

-

Charge a flame-dried Schlenk flask with this compound, Pd catalyst, and CuI under Argon.

-

Add degassed solvent and Et₃N, followed by dropwise addition of Trimethylsilylacetylene.

-

Heat to 60°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.

-

In-situ Cyclization: Upon completion, treat the intermediate with KOtBu (2.0 eq) in NMP at 80°C . This induces desilylation and intramolecular cyclization of the amide nitrogen onto the alkyne, forming the 5H-pyrrolo[2,3-b]pyrazine-2-ol (tautomerizes to the lactam/one).

-

-

Purification: Precipitate with water/acid workup; purify via flash chromatography (DCM/MeOH gradient).

Phase B: Linker Attachment Point Installation (Chlorination)

To attach the PROTAC linker, the lactam oxygen is converted to a leaving group (Cl).

-

Reagents: Phase A Product, POCl₃ (excess), N,N-Dimethylaniline (catalytic).

-

Procedure: Reflux the cyclic intermediate in POCl₃ for 2 hours.

-

Outcome: Yields the 2-chloro-5H-pyrrolo[2,3-b]pyrazine . The Chlorine atom is highly reactive for SNAr displacement by a diamine linker (e.g., mono-Boc-piperazine), creating the Warhead-Linker construct ready for conjugation to an E3 ligand (e.g., Thalidomide or VHL ligand).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from this compound, highlighting its role in both Warhead and E3 Ligand synthesis.

Caption: Divergent synthetic pathways utilizing this compound to construct either the Warhead (Path A) or the E3 Ligase Ligand (Path B) of a PROTAC.

Critical Analysis: Why This Scaffold?

Using this compound addresses two major failure modes in PROTAC development:

-

Solubility (The "Brick Dust" Problem): PROTACs often have MW > 800 Da and high lipophilicity. Replacing a phenyl ring (in standard warheads) with a pyrazine ring significantly reduces LogP and improves aqueous solubility, enhancing oral bioavailability [1].

-

Vector Validation: The C5-position (bromine) provides a "vector" that points away from the ATP binding pocket in many kinase crystal structures. This ensures that attaching the linker does not disrupt the warhead's binding affinity to the target protein—a prerequisite for successful ternary complex formation [2].

References

-

E3 ligase ligand chemistries: from building blocks to protein degraders. Source: Chemical Society Reviews (2022) [Link]

-

Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source: Molecules (2018) [Link]

-

PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Source: Biomolecules (2021) [Link]

The Chemist’s Guide to 5-Bromopyrazine-2-carboxamide: Reactivity, Protocols, and Applications

This guide explores the chemical reactivity and synthetic utility of 5-Bromopyrazine-2-carboxamide , a critical scaffold in medicinal chemistry.

Executive Summary

This compound (CAS: 36070-84-5) serves as a high-value intermediate in the synthesis of antiviral agents, kinase inhibitors, and protein degraders (PROTACs). Its structural uniqueness lies in the interplay between the electron-deficient pyrazine ring, the labile C–Br bond at position 5, and the directing/stabilizing carboxamide group at position 2. This guide dissects the molecule’s electronic profile and provides validated protocols for its functionalization, specifically focusing on Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (

Electronic Structure & Reactivity Profile

The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms at positions 1 and 4, which lower the energy of the LUMO and make the ring highly susceptible to nucleophilic attack.

-

Position 5 (C-Br): This site is activated for both oxidative addition (Pd-catalysis) and nucleophilic attack (

). The bromine atom is located -

Position 2 (Carboxamide): The amide acts as a robust EWG, further deactivating the ring and stabilizing anionic intermediates (Meisenheimer complexes) during substitution reactions. It is also a handle for further transformations (dehydration to nitrile, hydrolysis to acid).

-

Positions 3 and 6: These C-H bonds are acidic and potentially susceptible to direct C-H activation or radical functionalization, though C5 and C2 dominate the standard reactivity landscape.

Reactivity Landscape Diagram

The following diagram maps the core reactive sites and their primary transformations.

Figure 1: Reactivity landscape of this compound showing primary synthetic pathways.

Key Transformations & Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Coupling

The most common application of this scaffold is the installation of aryl or heteroaryl groups at position 5. The electron-deficient nature of the pyrazine ring facilitates the oxidative addition of Pd(0) into the C-Br bond.

Mechanistic Insight:

The catalytic cycle begins with the oxidative addition of the Pd(0) species to the C-Br bond.[1][2][3] The presence of the electron-withdrawing carboxamide group at C2 stabilizes the resulting

Protocol: Synthesis of 5-Arylpyrazine-2-carboxamide Note: This protocol is adapted from standard methodologies for electron-deficient heteroaryl bromides.

Reagents:

-

This compound (1.0 equiv)[4]

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

-

Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, combine this compound, the aryl boronic acid, and the Palladium catalyst.

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

solution via syringe. -

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS or TLC (The starting bromide is typically less polar than the biaryl product).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract the aqueous layer with EtOAc (2x).

-

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Nucleophilic Aromatic Substitution ( )

The C-Br bond at position 5 is highly activated for displacement by nucleophiles (amines, thiols, alkoxides) because the leaving group is ortho to a ring nitrogen and para to the electron-withdrawing amide.

Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[5] The nucleophile attacks C5, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the ring nitrogens and the carbonyl oxygen of the amide group. Re-aromatization expels the bromide ion.

Protocol: Synthesis of 5-Amino-substituted Pyrazine-2-carboxamides

Reagents:

-

This compound (1.0 equiv)[4]

-

Primary or Secondary Amine (1.5 equiv)

-

Base: DIPEA (Diisopropylethylamine) or

(2.0 equiv) -

Solvent: DMSO or DMF (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound in DMSO (concentration ~0.5 M).

-

Addition: Add the amine and the base.

-

Reaction: Stir at 60–80°C .

-

Note: Highly nucleophilic amines (e.g., morpholine, pyrrolidine) may react at room temperature. Aniline derivatives may require higher temperatures (100°C+).

-

-

Monitoring: Monitor by LC-MS. The product will show a distinct mass shift (

). -

Workup: Pour the reaction mixture into ice-cold water. The product often precipitates.

-

If Solid: Filter, wash with water and cold ether.

-

If Soluble: Extract with EtOAc/n-Butanol, wash with brine, dry, and concentrate.

-

Data Summary: Reaction Conditions Comparison

| Reaction Type | Target Bond | Key Reagents | Temperature | Typical Yield | Critical Factor |

| Suzuki Coupling | C–C | Aryl Boronic Acid, Pd(dppf)Cl2, Na2CO3 | 80–100°C | 70–90% | Efficient degassing to prevent Pd oxidation. |

| C–N / C–O | Amine/Alkoxide, DIPEA/K2CO3 | 25–100°C | 80–95% | Nucleophilicity of the amine; steric hindrance. | |

| Sonogashira | C–C (Alkyne) | Terminal Alkyne, Pd(PPh3)2Cl2, CuI | 60–80°C | 60–80% | Copper-mediated homocoupling of alkyne side-product. |

Pathway Visualization: Suzuki Coupling Workflow

The following diagram illustrates the logical flow of the Suzuki coupling protocol applied to this specific scaffold.

Figure 2: Logical workflow for the Palladium-catalyzed arylation of this compound.

Safety & Handling

-

Hazards: this compound is classified as an irritant (Skin Irrit. 2, Eye Irrit.[6] 2A, STOT SE 3). Avoid inhalation of dust.

-

Stability: The compound is stable at room temperature but should be stored away from strong oxidizing agents and strong bases (which may hydrolyze the amide).

-

Waste: All halogenated organic waste (from reaction workups) must be disposed of in designated halogenated waste streams.

References

-

Suzuki Coupling of Pyrazine Derivatives

-

Nucleophilic Arom

) Mechanisms:- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Source: Master Organic Chemistry.

-

URL:[Link]

- Context: Foundational theory validating the reactivity of electron-deficient rings like pyrazine.

-

Synthesis of Bioactive Pyrazine Carboxamides

-

Chemical Properties & Safety Data

-

Favipiravir (T-705)

Sources

- 1. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 2. Yoneda Labs [yonedalabs.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. calpaclab.com [calpaclab.com]

- 5. youtube.com [youtube.com]

- 6. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

A Theoretical Exploration of the Electronic Properties of 5-Bromopyrazine-2-carboxamide: A Guide for Researchers

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 5-Bromopyrazine-2-carboxamide, a molecule of significant interest in medicinal chemistry and materials science. While direct experimental and extensive theoretical studies on this specific compound are limited, this document synthesizes established computational methodologies applied to structurally related pyrazine and carboxamide derivatives to forecast its characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its structural, electronic, and potential pharmacological properties through the lens of quantum chemical calculations.

Introduction: The Significance of Pyrazine Derivatives

Pyrazine and its derivatives are fundamental heterocyclic compounds that form the core of numerous biologically active molecules and functional materials. The strategic placement of functional groups on the pyrazine ring dictates the compound's chemical behavior and its potential applications. The introduction of a bromine atom and a carboxamide group, as in this compound, creates a unique electronic and steric environment, making it a promising candidate for various applications, including drug development.[1] Pyrazine-2-carboxylic acid derivatives, for instance, have been synthesized and investigated for their potential antimycobacterial properties through molecular docking studies. This underscores the importance of understanding the electronic properties of such compounds to rationally design novel therapeutic agents.

Theoretical Methodology: A Self-Validating System

To elucidate the electronic properties of this compound, a multi-faceted theoretical approach based on Density Functional Theory (DFT) is employed. DFT has proven to be a robust and cost-effective method for modeling the ground state of molecules and predicting a wide range of properties with high accuracy.[2]

Geometric Optimization and Structural Analysis

The foundational step in any theoretical study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of atoms, which is crucial for all subsequent calculations.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely used due to its excellent balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p). This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential non-covalent interactions.

-

Procedure: a. Construct the initial molecular structure of this compound. b. Perform a geometry optimization calculation without any symmetry constraints. c. Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

The optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric properties, which are critical for its interaction with biological targets.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity and a greater propensity for electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly in biological systems. Red regions on the MEP map indicate areas of high electron density (nucleophilic), while blue regions represent areas of low electron density (electrophilic).

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To predict the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) calculations are performed. This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental spectrum.

Experimental Protocol: UV-Vis Spectrum Simulation

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: TD-DFT calculations are performed on the previously optimized geometry.

-

Functional and Basis Set: The same B3LYP/6-311++G(d,p) level of theory is used for consistency.

-

Solvent Effects: To simulate more realistic conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be incorporated.

-

Procedure: a. Use the optimized ground-state geometry as the input. b. Perform a TD-DFT calculation to compute the first few singlet excited states. c. Analyze the output to obtain the excitation energies (wavelengths) and oscillator strengths for the electronic transitions.

Predicted Electronic Properties of this compound

Based on the methodologies applied to similar pyrazine derivatives, we can predict the following electronic properties for this compound.

| Property | Predicted Characteristic | Significance |

| HOMO-LUMO Gap | Moderate to low | Indicates potential for good chemical reactivity and charge transfer capabilities. |

| Molecular Electrostatic Potential (MEP) | Electronegative regions around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carboxamide group. Electropositive region near the hydrogen atoms of the amide group. | Provides insights into potential hydrogen bonding sites and other non-covalent interactions crucial for drug-receptor binding. |

| UV-Vis Absorption | Expected to exhibit characteristic π → π* and n → π* transitions in the UV region. | The position and intensity of these bands are sensitive to the electronic environment and can be used for experimental characterization. |

| Dipole Moment | A non-zero dipole moment is expected due to the asymmetrical substitution on the pyrazine ring. | Influences the molecule's solubility and its interaction with polar environments. |

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the theoretical investigation into the electronic properties of this compound.

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling of 5-Bromopyrazine-2-carboxamide

Executive Summary & Strategic Analysis

5-Bromopyrazine-2-carboxamide is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., T-705 analogs) and antitubercular agents. However, it presents a distinct set of synthetic challenges compared to standard phenyl halides.

The Core Challenge:

The pyrazine ring is highly

Strategic Solution: To ensure high turnover numbers (TON) and prevent N-coordination poisoning, this protocol utilizes bidentate ligands with large bite angles (e.g., dppf) or bulky electron-rich monophosphines (e.g., XPhos) . These ligands sterically crowd the Pd center, preventing the pyrazine substrate from binding non-productively.

Mechanistic Insight

The success of this reaction hinges on managing the Oxidative Addition and Transmetallation steps.

-

Oxidative Addition: The electron-poor nature of the pyrazine makes the C-Br bond susceptible to Pd(0) insertion. However, if the Pd-ligand complex is not sufficiently electron-rich, this step slows down.

-

Transmetallation: This is often the rate-determining step in heteroaryl couplings. The use of a base is required to activate the boronic acid to a boronate species [Rb-OH]-, which is more nucleophilic.

Mechanistic Pathway & Danger Zones

Figure 1: Catalytic cycle highlighting the specific risks of pyrazine coordination and amide hydrolysis.

Experimental Protocols

Protocol A: The "Gold Standard" (Robust & Scalable)

Recommended for standard library synthesis and scale-up.

System: Pd(dppf)Cl₂ · CH₂Cl₂ / Na₂CO₃ / Dioxane:Water Rationale: The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) forms a tight chelate with Pd, preventing the pyrazine nitrogen from displacing it. This system is robust against air and moisture relative to other catalysts.

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| This compound | 1.0 | Substrate |

| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.05 (5 mol%) | Catalyst |

| Na₂CO₃ (2M Aqueous) | 3.0 | Base (Activator) |

| 1,4-Dioxane | [0.1 M] | Solvent |

Step-by-Step Procedure:

-

Solvent Degassing (Critical): Sparge 1,4-dioxane and 2M Na₂CO₃ with Nitrogen or Argon for 15 minutes prior to use. Oxygen promotes homocoupling and catalyst decomposition.

-

Charge Solids: In a reaction vial/flask equipped with a magnetic stir bar, add the pyrazine substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (5 mol%).

-

Inert Atmosphere: Seal the vessel and purge with inert gas (vac/fill cycle x3).

-

Solvent Addition: Add the degassed dioxane via syringe, followed by the aqueous base.

-

Note: The ratio of Dioxane:Water should be approximately 4:1 to ensure solubility of the amide.

-

-

Reaction: Heat the block/oil bath to 90°C . Stir vigorously (800 rpm).

-

Time: Typically 2–4 hours.

-

-

Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H: ~202/204) and emergence of product.

-

Workup:

-

Cool to Room Temp.

-

Dilute with EtOAc and Water.

-

Phase Cut: The amide product may have significant water solubility. Do not discard the aqueous layer until verified. If product is polar, use n-Butanol or DCM/MeOH (9:1) for extraction.

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

-

Protocol B: High-Performance (For Sterically Hindered Partners)

Recommended when Protocol A fails or yields are <40%.

System: XPhos Pd G2 / K₃PO₄ / THF:Water Rationale: XPhos is a bulky, electron-rich biaryl phosphine. It accelerates oxidative addition on deactivated rings and facilitates the coupling of sterically hindered boronic acids.

Modifications:

-

Catalyst: Replace Pd(dppf)Cl₂ with XPhos Pd G2 (2–3 mol%).

-

Base: Use K₃PO₄ (0.5 M) .[1] Phosphate is gentler than carbonate, reducing amide hydrolysis risk while maintaining sufficient basicity for transmetallation.

-

Temperature: 60°C (Milder conditions due to higher catalyst activity).

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical extraction checkpoint for polar amide products.

Troubleshooting & Self-Validation

Use this table to diagnose reaction failures.

| Observation (LCMS/TLC) | Root Cause | Corrective Action |

| Starting Material (SM) Unchanged | Catalyst Deactivation (N-poisoning) or Oxidative Addition failure. | Switch to XPhos Pd G2 . Ensure strict inert atmosphere. Increase temp to 100°C. |

| Protodehalogenation (M-Br → M-H) | "Hydride" source present (often from solvent oxidation or excess alcohol). | Ensure solvents are fresh and anhydrous. Reduce reaction time. |

| Hydrolysis Product (COOH) | Base concentration too high or temp too high. | Switch base to K₃PO₄ or Cs₂CO₃ . Lower temp to 70°C. |

| Homocoupling (Ar-Ar) | Oxygen leak in system. | Re-degas solvents. Check septa for punctures. Add catalyst last under N2 flow. |

| Product in Aqueous Layer | High polarity of Pyrazine-Amide. | Do not use simple Ether/Water wash. Salt out the aqueous layer (NaCl) and extract with THF/EtOAc (1:1) or n-Butanol . |

References

-

Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health (PMC). Available at: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI Molecules (2017). Available at: [Link]

-

Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides. Organic Chemistry Frontiers (RSC). Available at: [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Bromopyrazine-2-carboxamide

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 5-Bromopyrazine-2-carboxamide as a strategic starting material for the synthesis of diverse, novel heterocyclic compounds. Pyrazine and its fused derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound offers two distinct points for chemical modification: the C-Br bond, amenable to modern cross-coupling reactions, and the carboxamide moiety, which can participate in or direct subsequent cyclization events. This document focuses on palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig aminations—as primary strategies for introducing molecular diversity, followed by illustrative protocols for intramolecular cyclization to construct fused ring systems such as imidazo[1,2-a]pyrazines.

Introduction: The Versatility of the Pyrazine Scaffold

Pyrazine derivatives are a cornerstone of heterocyclic chemistry, integral to the structure of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The pyrazine ring is a π-deficient system, which influences its reactivity and imparts specific physicochemical properties to molecules containing it.[3] The starting material, this compound, is a particularly valuable building block. The bromine atom at the 5-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the precise installation of a wide array of carbon and nitrogen-based substituents. The carboxamide group at the 2-position not only provides a key hydrogen bonding motif but can also be leveraged as a reactive partner in subsequent cyclization strategies to build more complex, fused heterocyclic systems.

This guide will explore two primary synthetic avenues originating from this starting material:

-

C-C Bond Formation: Utilizing the Suzuki-Miyaura reaction to synthesize 5-aryl or 5-heteroaryl pyrazine-2-carboxamides.

-

C-N Bond Formation: Employing the Buchwald-Hartwig amination to introduce diverse amine functionalities, setting the stage for further derivatization or cyclization.

We will provide detailed, field-proven protocols for these transformations and demonstrate how the products can serve as intermediates for constructing fused bicyclic systems of high interest in drug discovery, such as imidazo[1,2-a]pyrazines.[4][5]

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[6][7] For a halogenated heteroaromatic compound like this compound, these reactions are the most effective methods for diversification.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the method of choice for creating a carbon-carbon bond between the pyrazine ring and an aryl or heteroaryl moiety.[8] The reaction couples the organohalide (this compound) with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[8]

Causality of Component Selection:

-

Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The choice of phosphine ligands is critical to stabilize the palladium center and facilitate the catalytic cycle.

-

Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[1]

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

The general catalytic cycle is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocol 1: Synthesis of 5-(4-methoxyphenyl)pyrazine-2-carboxamide

This protocol details a representative Suzuki-Miyaura coupling reaction.

Materials & Reagents:

-

This compound

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl acetate, Brine, Anhydrous Sodium Sulfate

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon inert atmosphere setup

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.95 mmol), 4-methoxyphenylboronic acid (0.83 g, 5.45 mmol, 1.1 equiv), and potassium carbonate (2.05 g, 14.85 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add 1,4-dioxane (30 mL) and deionized water (10 mL) via syringe. Stir the mixture to form a suspension.

-

Catalyst Addition: Briefly remove the septum and add Tetrakis(triphenylphosphine)palladium(0) (0.286 g, 0.248 mmol, 5 mol%). Immediately reseal and purge the flask with inert gas again for 5 minutes.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a solid.

Data Summary Table:

| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 5 | ~85% |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 4 | ~90% |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O | 85 | 6 | ~78% |

Advanced Application: Synthesis of Fused Heterocyclic Systems

The true synthetic power of this compound is realized when the initial cross-coupling product is used to construct more complex, fused heterocyclic systems. A prominent example is the synthesis of substituted imidazo[1,2-a]pyrazines, a class of compounds with significant therapeutic potential.[5][9]

A common and effective strategy involves the initial C-N coupling of 2-amino-5-bromopyrazine with an α-haloketone. This creates an intermediate that undergoes spontaneous or base-catalyzed intramolecular cyclization.

Figure 2: Workflow for the synthesis of the imidazo[1,2-a]pyrazine core.

Application Protocol 2: Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyrazine-8-carboxamide

This protocol demonstrates a potential pathway starting from our title compound. The strategy involves first converting the 5-bromo group to an amino group, followed by the classical cyclization reaction.

Part A: Buchwald-Hartwig Amination to 5-Amino-pyrazine-2-carboxamide

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[10][11] Here, we use an ammonia equivalent to install the NH₂ group.

Materials & Reagents:

-

This compound

-

Benzophenone imine (ammonia equivalent)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Aqueous HCl

Step-by-Step Protocol (Part A):

-

Reaction Setup: In an oven-dried flask under argon, combine this compound (1.0 g, 4.95 mmol), Pd₂(dba)₃ (45 mg, 0.0495 mmol, 1 mol%), and Xantphos (86 mg, 0.148 mmol, 3 mol%).

-

Reagent Addition: Add sodium tert-butoxide (0.67 g, 6.93 mmol) and anhydrous toluene (25 mL).

-

Nucleophile Addition: Add benzophenone imine (0.98 mL, 5.94 mmol).

-

Reaction: Heat the mixture to 100 °C for 12-18 hours until TLC indicates consumption of the starting material.

-

Hydrolysis: Cool the reaction to room temperature. Add 2M HCl (15 mL) and stir vigorously for 1 hour to hydrolyze the imine.

-

Work-up: Neutralize the mixture with aqueous NaHCO₃. Extract with ethyl acetate (3 x 40 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purification: Purify by column chromatography to yield 5-Aminopyrazine-2-carboxamide.

Part B: Cyclization to form the Imidazo[1,2-a]pyrazine Ring

Materials & Reagents:

-

5-Aminopyrazine-2-carboxamide (from Part A)

-

2-Bromoacetophenone

-

Ethanol

-

Sodium Bicarbonate

Step-by-Step Protocol (Part B):

-

Reaction Setup: Dissolve 5-Aminopyrazine-2-carboxamide (0.5 g, 3.62 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Reagent Addition: Add 2-bromoacetophenone (0.79 g, 3.98 mmol) and sodium bicarbonate (0.61 g, 7.24 mmol).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 8 hours. Monitor by TLC.

-

Isolation: Cool the reaction to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 2-phenylimidazo[1,2-a]pyrazine-8-carboxamide.

Characterization of Novel Compounds

All newly synthesized compounds must be rigorously characterized to confirm their structure and purity.

| Technique | Purpose | Expected Observations for 5-(4-methoxyphenyl)pyrazine-2-carboxamide |

| ¹H NMR | Structural elucidation (proton environment) | Signals for pyrazine protons, aromatic protons of the methoxyphenyl group, a singlet for the OMe group, and broad signals for the -CONH₂ protons. |

| ¹³C NMR | Structural elucidation (carbon backbone) | Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spec (HRMS) | Molecular weight confirmation | A molecular ion peak corresponding to the exact calculated mass [M+H]⁺. |

| FT-IR | Functional group identification | Characteristic stretches for N-H (amide), C=O (amide), and C-O (ether). |

Safety Precautions

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Brominated Compounds: this compound and α-haloketones are irritants. Avoid inhalation and skin contact.

-

Solvents: Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

-

Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.

References

-

Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Arkivoc. [Link]

-

Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry (RSC Publishing). [Link]

-

Suzuki reaction - Wikipedia. Wikipedia. [Link]

-

Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules. [Link]

-

pyrazine - YouTube. YouTube. [Link]

-

Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Bentham Science. [Link]

-

Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

-

Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

-

Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

-

Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

-

Synthesis and reactions of Pyrazine. Slideshare. [Link]

-

(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

Sources

- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 4. tsijournals.com [tsijournals.com]

- 5. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Leveraging 5-Bromopyrazine-2-carboxamide for Kinase Inhibitor Discovery

Introduction: The Strategic Value of the Pyrazine Scaffold

In the landscape of kinase inhibitor development, privileged scaffolds—molecular frameworks that can bind to multiple targets—are invaluable starting points. The pyrazine ring is one such scaffold, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its utility stems from the strategic placement of nitrogen atoms, which act as hydrogen bond acceptors, frequently interacting with the critical hinge region of the kinase ATP-binding pocket.[2] 5-Bromopyrazine-2-carboxamide emerges as a particularly valuable chemical fragment for initiating a drug discovery campaign. The bromine atom serves as a versatile synthetic handle for structure-activity relationship (SAR) studies, while the carboxamide group provides a key interaction point within the ATP pocket.[3]

This document provides a comprehensive guide for researchers on the effective use of this compound as a foundational element in the design and development of novel kinase inhibitors, with a particular focus on targeting kinases implicated in inflammatory diseases, such as Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1).[4][5][6]

Physicochemical Properties & Handling

A thorough understanding of the starting material is fundamental to reproducible research. Key properties of this compound are summarized below.

| Property | Value | Notes |

| Molecular Formula | C₅H₄BrN₃O | |

| Molecular Weight | 202.01 g/mol | |